Cy5 dic18

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

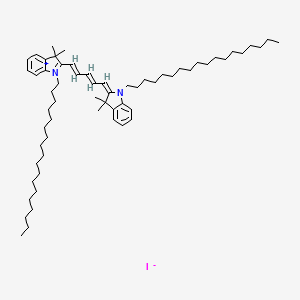

The synthesis of Cy5 dic18 involves the condensation of indole derivatives with polymethine chainsThe final step involves the formation of the polymethine chain through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of at least 95% .

化学反応の分析

Types of Reactions

Cy5 dic18 primarily undergoes substitution reactions due to the presence of reactive sites on the indole and polymethine chains. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the dye .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified fluorescence properties .

科学的研究の応用

Fluorescent Labeling in Molecular Biology

Fluorescent Probes for Nucleic Acids and Proteins

Cy5 dic18 is widely utilized as a fluorescent label for nucleic acids and proteins. Its ability to emit light in the far-red spectrum (excitation at approximately 650 nm and emission at 670 nm) allows for minimal interference from biological autofluorescence, which is particularly advantageous in complex biological samples. This property enhances the sensitivity and specificity of detection methods such as:

- Fluorescence In Situ Hybridization (FISH)

- Microarray Analysis

- Real-Time PCR

| Application | Description |

|---|---|

| FISH | Used to visualize specific nucleic acid sequences within cells. |

| Microarrays | Allows simultaneous analysis of thousands of genes or proteins. |

| Real-Time PCR | Enables quantification of nucleic acids in real-time during amplification. |

Imaging and Diagnostics

In Vivo Imaging

This compound has been employed in various imaging techniques to visualize biological processes in living organisms. For instance, studies have demonstrated its utility in targeting epidermal growth factor receptors (EGFR) in cancer cells:

- Case Study: EGFR Targeting with Cy5 Conjugates

Nanoparticle Delivery Systems

This compound is also integrated into nanoparticle systems for drug delivery:

- Case Study: PBCA Nanocapsules

Quantitative Analysis Techniques

Fluorescence Resonance Energy Transfer (FRET)

This compound can serve as an acceptor dye in FRET experiments, allowing researchers to study molecular interactions:

- Data Table: FRET Efficiency with Cy5

| Donor Dye | Acceptor Dye | FRET Efficiency (%) |

|---|---|---|

| Cy3 | Cy5 | 45 |

| GFP | Cy5 | 50 |

This property facilitates the investigation of protein-protein interactions and conformational changes in biomolecules.

Applications in Proteomics

Fluorescent Immunoassays

This compound is instrumental in developing fluorescent immunoassays, which are crucial for detecting specific proteins within complex mixtures:

作用機序

The mechanism of action of Cy5 dic18 involves its integration into cell membranes due to its lipophilic nature. Once integrated, it fluoresces under specific wavelengths of light, allowing researchers to visualize and track cellular processes. The molecular targets include cell membrane components, and the pathways involved are primarily related to membrane dynamics and interactions .

類似化合物との比較

Similar Compounds

Some compounds similar to Cy5 dic18 include Cy3, Cy5.5, and Cy7.5. These compounds belong to the same family of cyanine dyes and share similar structural features.

Uniqueness

This compound is unique due to its far-red fluorescence, which provides advantages in terms of reduced background autofluorescence and deeper tissue penetration in imaging applications. Compared to Cy3 and Cy5.5, this compound offers better stability and brighter fluorescence, making it a preferred choice for many applications .

生物活性

Cy5 dic18 is a cyanine dye that has garnered significant attention in biological research due to its unique fluorescent properties and versatility in various applications, particularly in imaging and drug delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a far-red fluorescent dye that belongs to the cyanine family. Its structure allows for effective labeling of biomolecules, facilitating visualization in various biological contexts. The dye exhibits low autofluorescence, making it suitable for use in live-cell imaging and other fluorescence-based assays.

The biological activity of this compound can be attributed to several key mechanisms:

- Mitochondrial Targeting : Cy5-labeled oligonucleotides have shown a propensity to accumulate at the mitochondrial membrane. This accumulation is driven by the high mitochondrial membrane potential, which attracts the positively charged cyanine molecules . Studies indicate that this targeting is not sequence-dependent but rather a characteristic of the dye itself .

- Endosomal Escape : Research has demonstrated that Cy5-labeled oligonucleotides encapsulated in polymeric nanocapsules can escape from endosomes into the cytoplasm without degradation. This property is crucial for effective delivery of therapeutic oligonucleotides to their target sites .

- Fluorescence Resonance Energy Transfer (FRET) : The use of FRET with Cy5 allows for monitoring the integrity of oligonucleotide conjugates during cellular uptake and release processes. This technique provides insights into the intracellular dynamics of drug delivery systems .

1. Nanocapsule Delivery Systems

A study investigated the use of poly(n-butylcyanoacrylate) (PBCA) nanocapsules for delivering Cy5-labeled oligonucleotides. The results showed successful uptake into endosomes and subsequent release at mitochondrial sites over a 48-hour period. The study utilized confocal laser scanning microscopy (CLSM) to visualize the colocalization of Cy5 signals with mitochondrial markers .

| Time Point (hours) | Fluorescence Intensity (a.u.) |

|---|---|

| 2 | 150 |

| 5 | 300 |

| 9 | 450 |

| 16 | 600 |

| 24 | 750 |

| 48 | 900 |

2. Biodistribution Studies

In biodistribution analyses involving Cy5.5-labeled interferon alpha-2a (IFNα2a), researchers tracked the distribution of the labeled compound in various animal models. The studies indicated that Cy5.5 effectively labels proteins for tracking within biological systems, showcasing its utility in therapeutic applications .

Research Findings

Recent investigations have highlighted several critical findings regarding the biological activity of this compound:

- Photostability : Compared to other fluorophores, Cy5 exhibits significant photostability, making it ideal for prolonged imaging sessions .

- Labeling Efficiency : The dye's ability to form stable conjugates with proteins and nucleic acids enhances its application in immunohistochemistry and flow cytometry .

- Applications in Disease Models : this compound has been employed in various disease models, including cancer and infectious diseases, where it aids in visualizing cellular processes and drug interactions at a molecular level .

特性

IUPAC Name |

(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H99N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCOKHVXAJYKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H99IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。